2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S13797514
CAS No.
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldeh...

Product Name

2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-[(E)-but-2-enyl]bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-2-3-6-12(9-13)8-10-4-5-11(12)7-10/h2-3,9-11H,4-8H2,1H3/b3-2+

InChI Key

LRWJJGCYMIYMOL-NSCUHMNNSA-N

Canonical SMILES

CC=CCC1(CC2CCC1C2)C=O

Isomeric SMILES

C/C=C/CC1(CC2CCC1C2)C=O

2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[2.2.1]heptane core and an aldehyde functional group. The molecular formula for this compound is C8H12OC_8H_{12}O, and its molecular weight is approximately 124.18 g/mol. The compound features a butenyl substituent at the 2-position of the bicyclo[2.2.1]heptane structure, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of aldehydes and alkenes:

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other carbonyl compounds, leading to the formation of β-hydroxy aldehydes or ketones.
  • Hydrogenation: The double bond in the butenyl group can be hydrogenated to form a saturated alkyl chain.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines, respectively.

These reactions highlight the compound's versatility in organic synthesis.

Synthesis of 2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods:

  • Starting from Bicyclo[2.2.1]heptene: This method involves the oxidation of bicyclo[2.2.1]heptene derivatives to introduce the aldehyde functionality.
    • Reagents: Common oxidizing agents such as potassium permanganate or ozone can be used.
    • Reaction Conditions: Typically requires controlled conditions to prevent overoxidation.
  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases can lead to the formation of the butenyl side chain on the bicyclic core.
  • Functional Group Manipulation: Existing functional groups on related bicyclic compounds can be modified through selective reactions to yield the desired aldehyde.

The unique structure of 2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde allows for various applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Potential use in drug development due to its structural properties that may interact with biological targets.
  • Material Science: Could be utilized in the development of new materials or polymers with specific mechanical properties.

Several compounds share structural similarities with 2-(But-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
Bicyclo[2.2.1]heptane-2-carbaldehydeC8H12OAldehyde functionality without butenyl group
Bicyclo[3.3.0]octan-3-oneC8H12OKetone functional group; different ring structure
5-Norbornene-2-carboxaldehydeC8H10OContains a carboxaldehyde group; different reactivity
Bicyclo[3.3.0]octa-1,3-dieneC8H10Diene functionality; reactive double bonds

Each compound's distinct functional groups and ring structures contribute to their unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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